molecular formula C10H14O3 B15322697 3-(2,5-Dimethylfuran-3-yl)butanoic acid

3-(2,5-Dimethylfuran-3-yl)butanoic acid

Cat. No.: B15322697
M. Wt: 182.22 g/mol
InChI Key: MIHSVELWZUNOIP-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylfuran-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O3 It is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and a butanoic acid moiety attached at position 3 of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylfuran-3-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dimethylfuran and butanoic acid derivatives.

    Reaction Conditions: A common synthetic route involves the Friedel-Crafts acylation of 2,5-dimethylfuran with a suitable butanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylfuran-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 3-(2,5-Dimethylfuran-3-yl)butanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,5-Dimethylfuran-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the furan ring.

    3-(2,5-Dimethylphenyl)butanoic acid: Similar structure but with a phenyl ring instead of a furan ring.

Uniqueness

3-(2,5-Dimethylfuran-3-yl)butanoic acid is unique due to the presence of both a furan ring and a butanoic acid moiety, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-(2,5-dimethylfuran-3-yl)butanoic acid

InChI

InChI=1S/C10H14O3/c1-6(4-10(11)12)9-5-7(2)13-8(9)3/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

MIHSVELWZUNOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(C)CC(=O)O

Origin of Product

United States

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